1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)-
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Overview
Description
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The dimethylamino and hydroxyethyl groups can be introduced through nucleophilic substitution reactions.
Thionation: The conversion of the triazine ring to its thione form can be carried out using sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity and can be explored as a potential drug candidate.
Materials Science: It can be used in the development of advanced materials with specific properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the dimethylamino groups may facilitate binding to certain proteins, while the hydroxyethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)
- 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)
Uniqueness
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-(2-hydroxyethyl)- is unique due to the presence of dimethylamino groups, which can impart specific electronic and steric properties
Properties
CAS No. |
102429-87-8 |
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Molecular Formula |
C21H25N5OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5,6-bis[4-(dimethylamino)phenyl]-2-(2-hydroxyethyl)-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C21H25N5OS/c1-24(2)17-9-5-15(6-10-17)19-20(23-26(13-14-27)21(28)22-19)16-7-11-18(12-8-16)25(3)4/h5-12,27H,13-14H2,1-4H3 |
InChI Key |
DCORELNRCPYWAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=S)N(N=C2C3=CC=C(C=C3)N(C)C)CCO |
Origin of Product |
United States |
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